molecular formula C15H30O7P2 B142245 phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate CAS No. 127231-62-3

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate

Katalognummer: B142245
CAS-Nummer: 127231-62-3
Molekulargewicht: 384.34 g/mol
InChI-Schlüssel: DJYAAXRYOPSPFW-AYYGCFCKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate is a chemical compound with the molecular formula C15H28O7P2. It is a derivative of farnesyl pyrophosphate, which is an intermediate in the biosynthesis of terpenes and terpenoids. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of sterols and carotenoids .

Eigenschaften

CAS-Nummer

127231-62-3

Molekularformel

C15H30O7P2

Molekulargewicht

384.34 g/mol

IUPAC-Name

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate

InChI

InChI=1S/C15H30O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,11,14H,5-6,8-10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b15-11+/t14-/m0/s1

InChI-Schlüssel

DJYAAXRYOPSPFW-AYYGCFCKSA-N

SMILES

CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C

Isomerische SMILES

C[C@H](CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C(C)C

Kanonische SMILES

CC(CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C(C)C

Synonyme

6,7-dihydrofarnesyl pyrophosphate
6,7-dihydrofarnesyl pyrophosphate, ((7S)-trans) isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate typically involves the hydrogenation of farnesyl pyrophosphate. The reaction is carried out under mild conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a precursor for various terpenoids.

    Biology: The compound is studied for its role in cellular signaling pathways and its involvement in the biosynthesis of essential biomolecules.

    Medicine: Research focuses on its potential therapeutic applications, including its role in the treatment of diseases related to cholesterol metabolism and bone resorption.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate involves its participation in the mevalonate pathway, a crucial metabolic pathway for the synthesis of isoprenoids. The compound acts as a substrate for various enzymes, leading to the production of sterols, dolichols, and other important biomolecules. It also plays a role in the regulation of cholesterol homeostasis and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. Its hydrogenated form makes it less reactive compared to its parent compound, farnesyl pyrophosphate, allowing for selective reactions and applications in various fields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.